4-{4-[(Benzoyloxy)imino]piperidino}-8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{4-[(Benzoyloxy)imino]piperidino}-8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline is a useful research compound. Its molecular formula is C22H16ClF3N6O2 and its molecular weight is 488.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Adenosine Receptor Antagonists and Antidepressant Potential
A study by Sarges et al. (1990) on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, a class closely related to your compound of interest, revealed that these compounds possess significant potential as adenosine receptor antagonists. This characteristic is particularly relevant for therapeutic applications in depression, as these compounds demonstrated rapid-acting antidepressant effects in behavioral models. The study emphasized the importance of specific substituents in the molecular structure for optimal activity, noting the binding affinity to adenosine A1 and A2 receptors, which are crucial in the central nervous system (Sarges et al., 1990).
Synthesis and Chemical Reactivity
Kurasawa et al. (1993) investigated the synthesis of compounds related to your chemical of interest, exploring their reactivity and the formation of enol-type acyl cyanides. This research provides valuable insights into the synthetic pathways and chemical behaviors of similar quinoxaline derivatives, which can be pivotal in developing new compounds with potential scientific applications (Kurasawa et al., 1993).
Potential Antimicrobial Agents
Badran et al. (2003) synthesized several triazolo and ditriazoloquinoxaline derivatives, including structures similar to 4-{4-[(Benzoyloxy)imino]piperidino}-8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline. Their study found that certain compounds in this series showed potent antibacterial activity, suggesting possible applications of these derivatives as antimicrobial agents (Badran et al., 2003).
Antiviral and Antimicrobial Activities
Henen et al. (2011) reported the synthesis of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives, investigating their potential as antiviral and antimicrobial agents. The study highlighted the importance of specific substitutions on the quinoxaline ring for achieving desired biological activities, a factor that could be relevant to the compound you are interested in (Henen et al., 2011).
Properties
IUPAC Name |
[[1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-ylidene]amino] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF3N6O2/c23-14-6-7-16-17(12-14)32-19(28-29-21(32)22(24,25)26)18(27-16)31-10-8-15(9-11-31)30-34-20(33)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYMYZIWMUPLIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NOC(=O)C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)N5C3=NN=C5C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.